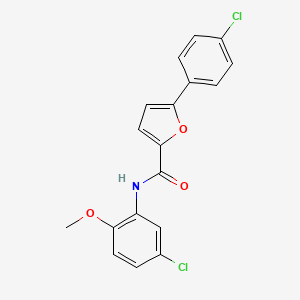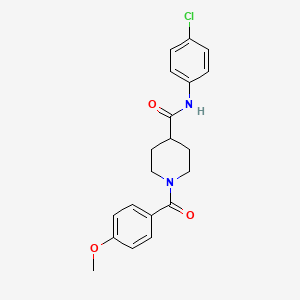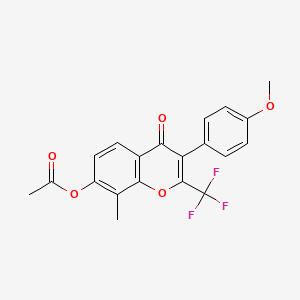![molecular formula C20H15N5O3S B3660433 5-硝基-2-{[5-(苯氧甲基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}吡啶](/img/structure/B3660433.png)
5-硝基-2-{[5-(苯氧甲基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}吡啶
描述
MIND4-17 is a recently developed compound known for its potent activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This compound has shown significant potential in protecting cells from oxidative stress by disrupting the association between Nrf2 and Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and nuclear translocation of Nrf2 .
科学研究应用
MIND4-17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of Nrf2 and its effects on oxidative stress.
Medicine: The compound has potential therapeutic applications in treating diseases characterized by oxidative stress, such as diabetic retinopathy and osteonecrosis
Industry: MIND4-17 is used in the development of new drugs and therapeutic agents targeting oxidative stress-related pathways
准备方法
The synthesis of MIND4-17 involves the incorporation of a thiazole ring, which is crucial for its activity. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Functionalization: The thiazole ring is then functionalized with various substituents to enhance its activity and stability.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
化学反应分析
MIND4-17 undergoes several types of chemical reactions, including:
Oxidation: MIND4-17 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, which are often used to modify its functional groups.
Substitution: MIND4-17 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
MIND4-17 exerts its effects by activating Nrf2 signaling. It covalently modifies a critical cysteine residue (C151) in the BTB domain of Keap1, the primary negative regulator of Nrf2. This disruption leads to the stabilization and nuclear translocation of Nrf2, which then promotes the transcription of antioxidant genes such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) .
相似化合物的比较
MIND4-17 is unique in its dual mechanism of action, involving both the inhibition of SIRT2 and the activation of Nrf2 . Similar compounds include:
MIND4: This compound also activates Nrf2 but has additional SIRT2 inhibitory activity.
Sulforaphane: A naturally occurring compound that activates Nrf2 by modifying Keap1.
Bardoxolone methyl: Another Nrf2 activator that disrupts Keap1-Nrf2 interaction.
MIND4-17 stands out due to its specific modification of the C151 residue in Keap1, leading to potent antioxidant activity .
属性
IUPAC Name |
5-nitro-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-25(27)16-11-12-19(21-13-16)29-20-23-22-18(14-28-17-9-5-2-6-10-17)24(20)15-7-3-1-4-8-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBDKIROJPQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=NC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3660351.png)

![(E)-3-(4-chlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B3660379.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B3660381.png)

![1-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B3660413.png)

![9-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3660425.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3660440.png)
![3-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid](/img/structure/B3660449.png)
![4-methyl-3-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3660451.png)
![2-BROMOBENZYL [4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B3660457.png)

![(5E)-3-(4-CHLOROPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3660473.png)
